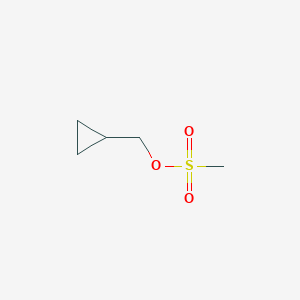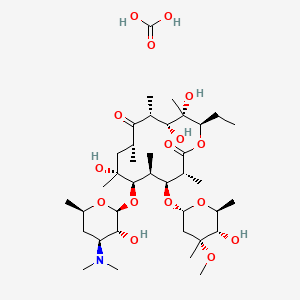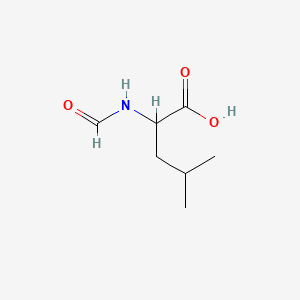
2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Descripción general
Descripción
2-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide, also known as 2-CNBTA, is a synthetic chemical compound that has been studied for its various applications in scientific research. It is a white crystalline solid with a melting point of around 200-202°C and is soluble in water and organic solvents. 2-CNBTA has been found to be a useful reagent for the synthesis of various organic compounds, and has been studied for its potential applications in biochemistry and physiology.
Aplicaciones Científicas De Investigación
Antimicrobial and Cytotoxic Properties
2-Chloro-N-(6-Methyl-1,3-Benzothiazol-2-yl)acetamide has been explored for its antimicrobial properties. In a study, derivatives of this compound were screened for their antimicrobial activities against pathogenic bacteria and Candida species. These compounds displayed notable effectiveness against fungi, particularly Candida utilis. The research also investigated their cytotoxic properties using the MTT assay, demonstrating that effective doses of these derivatives were lower than their cytotoxic doses (Mokhtari & Pourabdollah, 2013).
Application in Dye-Sensitized Solar Cells
Another study focused on the photochemical and thermochemical modeling of benzothiazolinone acetamide analogs, including compounds related to this compound. These compounds exhibited potential as photosensitizers in dye-sensitized solar cells (DSSCs), showing good light harvesting efficiency and free energy of electron injection, which are crucial for photovoltaic cells (Mary et al., 2020).
Anticancer Activity
A research paper highlighted the synthesis of N-acetamide complexes with N-(1,3-benzothiazol-2-yl)acetamide ligands and their characterization. These complexes were examined for their anticancer effect against various cancer cell lines, revealing differing cytotoxic effects against the tested lines. This study underscores the potential use of this compound derivatives in cancer research (Al‐Janabi et al., 2020).
Analgesic Activity
The compound has been part of studies focusing on its analgesic properties. Derivatives of this compound were synthesized and investigated for their potential analgesic activities. These studies utilized various tests to assess the analgesic efficacy of the compounds, contributing to the understanding of its application in pain management (Kaplancıklı et al., 2012).
Photophysical Properties
The photophysical properties of amide hydrogen-bonded N-(benzo[d]thiazol-2-yl)acetamide crystals, which are closely related to this compound, have been studied. This research provides insights into the structural and bonding characteristics of these compounds, which are important for various applications in materials science (Balijapalli et al., 2017).
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with cyclo-oxygenase (cox) enzymes, specifically cox-1 and cox-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
Based on the action of similar compounds, it can be inferred that it may inhibit the cox enzymes, thereby reducing the production of prostaglandins . This could result in anti-inflammatory and analgesic effects .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, where COX enzymes catalyze the conversion of arachidonic acid to prostaglandins and leukotrienes . By inhibiting these enzymes, the compound could potentially disrupt this pathway, leading to reduced inflammation and pain .
Pharmacokinetics
Similar compounds have been evaluated for their in vivo anticonvulsant and acute toxicity screening .
Result of Action
Similar compounds have shown significant anti-inflammatory and analgesic activities . They have also been evaluated for their ulcerogenic and lipid peroxidation activities .
Análisis Bioquímico
Biochemical Properties
2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the biosynthesis of prostaglandins and leukotrienes, respectively . These interactions suggest that this compound may have anti-inflammatory properties by reducing the production of inflammatory mediators.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in inflammation and apoptosis, thereby affecting cell survival and proliferation . Additionally, this compound has been reported to alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, the compound can inhibit the activity of COX and LOX enzymes by binding to their active sites, thereby preventing the conversion of arachidonic acid to prostaglandins and leukotrienes . This inhibition results in reduced inflammation and pain. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of inflammatory pathways and reduced cell proliferation, indicating its potential for chronic therapeutic use.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound exhibits anti-inflammatory and analgesic effects without significant toxicity . At higher doses, it can cause adverse effects, such as gastrointestinal irritation and hepatotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of metabolites that are excreted in the urine . This metabolic process can affect the compound’s bioavailability and efficacy, making it essential to understand its pharmacokinetics for effective therapeutic application.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by organic anion transporters and distributed to various tissues, including the liver, kidneys, and brain . Its localization and accumulation in specific tissues can influence its therapeutic effects and potential toxicity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm and can be targeted to specific organelles, such as the mitochondria and endoplasmic reticulum, through post-translational modifications and targeting signals . This localization can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes.
Propiedades
IUPAC Name |
2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS/c1-6-2-3-7-8(4-6)15-10(12-7)13-9(14)5-11/h2-4H,5H2,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCZXXXZRMGCMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357068 | |
| Record name | 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3174-15-0 | |
| Record name | 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Trimethyl [1,1'-biphenyl]-2,4',5-tricarboxylate](/img/structure/B1616873.png)


![9-Methyl-9-azabicyclo[3.3.1]nonane](/img/structure/B1616877.png)

![Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B1616882.png)




![2-[Bis(carboxymethyl)amino]glutaric acid](/img/structure/B1616889.png)

